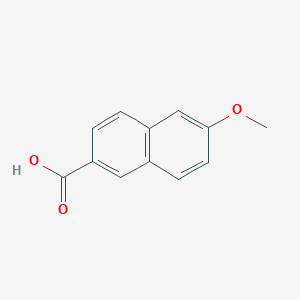

6-Methoxy-2-naphthoic acid

Übersicht

Beschreibung

Its CAS number is 2471-70-7, and its molecular weight is 202.21 g/mol . This compound is related to naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for pain relief and inflammation reduction.

Wirkmechanismus

Target of Action

6-Methoxy-2-naphthoic acid is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone . Its primary targets are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

this compound interacts with its targets, COX-1 and COX-2, by inhibiting their activities . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the cyclooxygenase pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the activities of COX-1 and COX-2, the compound decreases the production of prostaglandins . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis .

Biochemische Analyse

Biochemical Properties

It is known to be an NMDA receptor modulator . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Cellular Effects

As an NMDA receptor modulator, it could potentially influence cell function by modulating the activity of these receptors . NMDA receptors play a key role in controlling synaptic plasticity and memory function .

Molecular Mechanism

As an NMDA receptor modulator, it may exert its effects at the molecular level by binding to these receptors and influencing their activity .

Vorbereitungsmethoden

Synthesewege:: Die Synthese von Naproxen-Verunreinigung O umfasst folgende Schritte:

Methylierung: Methylierung von 2-Naphthoesäure unter Verwendung geeigneter Reagenzien, um die Methoxygruppe (CH₃O) einzuführen.

Carboxylierung: Carboxylierung des Methoxynaphthalen-Zwischenprodukts zur Bildung von 6-Methoxy-2-Naphthoesäure.

Reaktionsbedingungen:: Spezifische Reaktionsbedingungen und Reagenzien, die in diesen Schritten verwendet werden, können je nach dem gewählten Syntheseansatz variieren. Industrielle Produktionsverfahren optimieren diese Schritte in der Regel auf Effizienz und Ausbeute.

Analyse Chemischer Reaktionen

Naproxen-Verunreinigung O kann verschiedene chemische Reaktionen eingehen:

Oxidation: Es kann unter bestimmten Bedingungen anfällig für Oxidation sein.

Substitution: Die Carboxylgruppe kann an Substitutionsreaktionen teilnehmen.

Reagenzien und Bedingungen: Häufige Reagenzien sind Oxidationsmittel, Lewis-Säuren und Nucleophile.

Hauptprodukte: Das Hauptprodukt ist 6-Methoxy-2-Naphthoesäure selbst.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Nonsteroidal Anti-inflammatory Drug (NSAID) Metabolite

6-MNA is recognized as a significant metabolite of nabumetone, a prodrug NSAID used primarily for treating osteoarthritis. Studies show that 6-MNA exhibits phototoxic properties, which have been investigated through photophysical and photochemical analyses. These studies reveal that 6-MNA undergoes photodecarboxylation in various solvents, leading to the formation of naphthalene radical cations and subsequent oxidative products like 6-methoxy-2-naphthaldehyde. This mechanism highlights its potential role in drug metabolism and phototoxicity assessment .

1.2. P2Y Receptor Modulation

Research indicates that derivatives of 6-MNA can act as selective antagonists for the P2Y14 receptor, which is implicated in various physiological processes including inflammation and immune response. The structural characteristics of 6-MNA allow for modifications that enhance receptor affinity and selectivity, making it a candidate for developing chemical probes in pharmaceutical research .

Environmental and Analytical Chemistry

3.1. Organic Acid Studies

In environmental chemistry, 6-MNA has been included in studies investigating the presence and behavior of organic acids in atmospheric conditions. Its role as an organic acid contributes to understanding pollution events and their chemical dynamics within cloud water .

3.2. Forensic Applications

The compound is also noted for its applications in forensic science and toxicology, where it can be utilized as a reference standard for detecting specific metabolites related to drug use or environmental exposure .

Table 1: Summary of Applications of this compound

Case Study: Photochemical Behavior of this compound

A detailed investigation into the photochemical behavior of 6-MNA reveals that it can undergo significant transformations under UV light exposure, leading to the generation of reactive intermediates such as radical cations. This study utilized time-resolved fluorescence techniques to elucidate the mechanisms involved, which could have implications for understanding drug safety and efficacy when subjected to light exposure .

Vergleich Mit ähnlichen Verbindungen

Obwohl Naproxen-Verunreinigung O aufgrund seiner spezifischen Struktur einzigartig ist, steht es in Zusammenhang mit anderen Naphthoesäurederivaten. Ähnliche Verbindungen sind:

- Naproxen (die Stammverbindung)

- Andere NSAR mit ähnlichen Rückgraten

Biologische Aktivität

6-Methoxy-2-naphthoic acid, also known by its IUPAC name 6-methoxynaphthalene-2-carboxylic acid, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉O₃

- Molecular Weight : 201.19 g/mol

- CAS Number : 2471-70-7

- Structure : Chemical Structure

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized into several key areas:

- Antimicrobial Properties :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

- Apoptosis Induction :

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Receptor Modulation : It acts on various receptors, including P2Y receptors, influencing cellular responses related to inflammation and pain .

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression and DNA damage response mechanisms, promoting apoptosis in tumor cells .

- Oxidative Stress Response : It may enhance cellular defense mechanisms against oxidative stress, contributing to its neuroprotective effects .

Case Studies and Experimental Data

Research has highlighted the efficacy of this compound in various experimental settings:

- A study demonstrated that at a concentration of 1.5 μM, it significantly reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent .

- In animal models, administration of this compound showed a reduction in inflammation markers and improved outcomes in models of acute pain and inflammation .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBILXXOZFORFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179448 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-70-7 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2471-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2471-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65IH1SV66A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-methoxy-2-naphthoic acid used in the development of new anti-inflammatory drugs?

A1: In this study [], this compound serves as a key starting material for the synthesis of a series of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles. These oxadiazole derivatives were designed based on the principle of molecular hybridization, aiming to combine the potential anti-inflammatory properties of both the naphthalene and oxadiazole moieties. The synthesis involves reacting this compound hydrazide (derived from this compound) with various substituted aromatic carboxylic acids. This reaction yields the desired 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles.

Q2: What information about the synthesized compounds' structure was obtained, and how was it confirmed?

A2: The newly synthesized 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles were characterized using a combination of spectroscopic techniques []. This included:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.